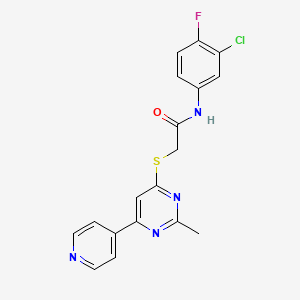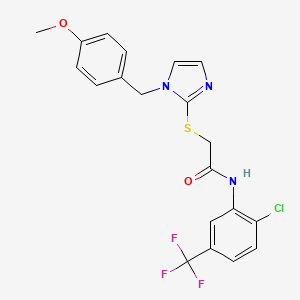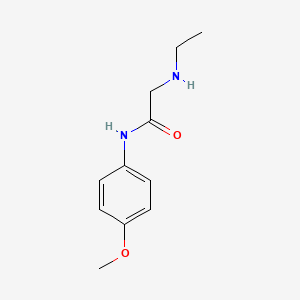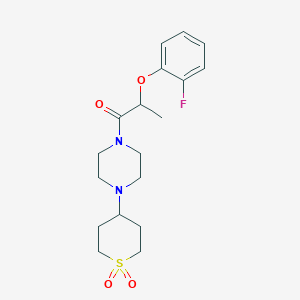![molecular formula C24H25N5O2S B2711896 N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-23-1](/img/structure/B2711896.png)
N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” is a complex organic compound. It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of fused triazole . The compound also includes a benzamide and a dimethylbenzyl group.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-b]pyridazine core is a fused ring system that includes a triazole and a pyridazine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Compounds with similar structures have been involved in reactions with various bifunctional compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar groups present, and its stability could be affected by the nature of the ring systems .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antioxidant Properties : Research demonstrates the synthesis of derivatives with significant antimicrobial and antioxidant capabilities. For example, studies on the synthesis of new 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives show considerable antioxidant activity in DPPH and FRAP assays, indicating potential applications in combating oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).
Anticancer Activity : Certain derivatives exhibit promising anticancer activities. For instance, compounds synthesized for targeting specific cancer cell lines have shown effective inhibition, suggesting their potential in cancer therapy. The development of compounds like AZD3514, a small-molecule androgen receptor downregulator, highlights the role of these derivatives in advancing prostate cancer treatment (Bradbury et al., 2013).
Antiproliferative Effects : The synthesis of specific triazolo[4,3-b]pyridazin derivatives has been linked to the inhibition of cell proliferation in both endothelial and tumor cells. This suggests a potential therapeutic application in inhibiting tumor growth and angiogenesis, a critical aspect of cancer progression (Ilić et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-16-4-5-17(2)19(14-16)15-32-23-11-10-21-26-27-22(29(21)28-23)12-13-25-24(30)18-6-8-20(31-3)9-7-18/h4-11,14H,12-13,15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCCXVIYNJOZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)
![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)

![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide](/img/structure/B2711828.png)
![3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2711829.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2711830.png)



